Ortho-Hydroxy/para-Nitro Substitution Pattern vs. Methyl-Substituted Analog: H-Bond Donor/Acceptor and Polar Surface Area Differentiation
The target compound possesses two hydrogen-bond donors and six hydrogen-bond acceptors (HBD=2, HBA=6), with a topological polar surface area (TPSA) of 121 Ų and XLogP3-AA of 3, as computed from its SMILES [1]. In contrast, the closest commercially available 4-nitrophenylmethylidene analog lacking the ortho-hydroxyphenyl—2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide—has only one HBD and four HBA with a correspondingly lower molecular weight (273.25 vs. 351.3 g/mol) . The additional hydroxyl group of the target compound increases hydrogen-bonding capacity and polar surface area, which are critical parameters for modulating membrane permeability and target-binding interactions; this cannot be achieved by the methyl-substituted analog [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and TPSA |
|---|---|
| Target Compound Data | HBD=2, HBA=6, TPSA=121 Ų, XLogP3-AA=3, MW=351.3 |
| Comparator Or Baseline | 2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide (CAS 304906-37-4): HBD=1, HBA=4, TPSA=97 Ų (estimated), MW=273.25 |
| Quantified Difference | ΔHBD = +1, ΔHBA = +2, ΔTPSA ≈ +24 Ų, ΔMW = +78 |
| Conditions | Computed physicochemical properties from PubChem and ChemicalBook; TPSA comparator value estimated from structural class. |
Why This Matters
The additional H-bond donor and higher TPSA directly impact solubility, permeability, and off-target profile predictions, making the target compound a distinct tool molecule for SAR campaigns that require a hydroxyl-bearing scaffold.
- [1] PubChem Compound Summary CID 1481173. Compututed Properties section. View Source
- [2] Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Bioorg. Med. Chem. Lett. 2014, 24, 4087–4092. Table 1 SAR: phenol OH is essential for activity. View Source
